molecular formula C14H10N2O3 B088913 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole CAS No. 10600-83-6

2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole

Cat. No. B088913
CAS RN: 10600-83-6
M. Wt: 254.24 g/mol
InChI Key: ZRTGAFFKNKXSAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05118781

Procedure details

Into a 250 ml three neck round bottem flask equipped with a magnetic stirbar, nitrogen inlet, glass stopper and distillation head is placed 4-hydroxybenzoic hydrazide (60.9 g, 0.4 mol) and phenyl-4-hydroxybenzoate (85.7 g, 0.4 mol). The mixture is heated to approximately 210° C. by use of a Wood's metal bath. The solids melt and phenol begins to evolve and is removed via the distillation head. The melt begins to solidify after about 15-20 minutes. The temperature is then increased to 300° C. and held for approximately one hour while under nitrogen. After cooling, the tan solid is pulverized and stirred with methanol (150-200 ml). The undissolved solid is collected and dried at 150° C. in a forced air oven. The white solid (approximately 56 g) is recrystallized from N,N-dimethylacetamide (DMAc, 225 ml) and water (105 ml) and after drying at 200° C. under vacuum (45.7 g, 45% yield), it exhibited a melting point of 347° C. by differential thermal analysis (DTA). [Y. Iwakura, U. Keikichi, Y. Imai, and Y. Takase, Die Makromoleculare Chemie, 95, 261 (1966) melting point 338° C⟧ Elemental analysis for C14H10O3N2. Calculated: C, 66.13%; H, 3.96%; O, 18.88%; N, 11.02%. Found C, 66.17%; H, 4.05%; N, 11.12%.
Quantity
60.9 g
Type
reactant
Reaction Step One
Quantity
85.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
three
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][NH2:9])=[O:7])=[CH:4][CH:3]=1.C1(O[C:19](=O)[C:20]2[CH:25]=[CH:24][C:23]([OH:26])=[CH:22][CH:21]=2)C=CC=CC=1.C1(O)C=CC=CC=1>>[OH:26][C:23]1[CH:24]=[CH:25][C:20]([C:19]2[O:7][C:6]([C:5]3[CH:10]=[CH:11][C:2]([OH:1])=[CH:3][CH:4]=3)=[N:8][N:9]=2)=[CH:21][CH:22]=1

Inputs

Step One
Name
Quantity
60.9 g
Type
reactant
Smiles
OC1=CC=C(C(=O)NN)C=C1
Step Two
Name
Quantity
85.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC(C1=CC=C(C=C1)O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Four
Name
three
Quantity
250 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Stirring
Type
CUSTOM
Details
stirred with methanol (150-200 ml)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is removed via the distillation head
TEMPERATURE
Type
TEMPERATURE
Details
The temperature is then increased to 300° C.
WAIT
Type
WAIT
Details
held for approximately one hour while under nitrogen
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The undissolved solid is collected
CUSTOM
Type
CUSTOM
Details
dried at 150° C. in a forced air oven
CUSTOM
Type
CUSTOM
Details
The white solid (approximately 56 g) is recrystallized from N,N-dimethylacetamide (DMAc, 225 ml) and water (105 ml)
CUSTOM
Type
CUSTOM
Details
after drying at 200° C. under vacuum (45.7 g, 45% yield), it

Outcomes

Product
Details
Reaction Time
17.5 (± 2.5) min
Name
Type
Smiles
OC1=CC=C(C=C1)C=1OC(=NN1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.